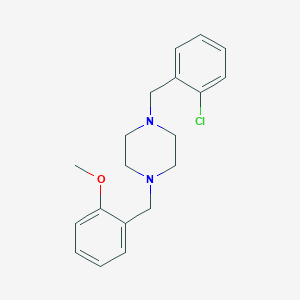METHANONE](/img/structure/B442458.png)
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound characterized by its unique structure, which includes both pyrazole and nitropyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Hydroxylation: The hydroxyl group is typically introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
[5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone: Similar structure but lacks the trifluoromethyl group.
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methyl-3-yl)methanone: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the trifluoromethyl and nitro groups in [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE makes it unique
特性
分子式 |
C10H10F3N5O4 |
|---|---|
分子量 |
321.21g/mol |
IUPAC名 |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C10H10F3N5O4/c1-5-3-9(20,10(11,12)13)17(14-5)8(19)7-6(18(21)22)4-16(2)15-7/h4,20H,3H2,1-2H3 |
InChIキー |
XINHRELBYJRQRL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
正規SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442376.png)






![3-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B442389.png)
![ethyl 2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B442392.png)
![Methyl 5-[(4-formylphenoxy)methyl]-2-furoate](/img/structure/B442394.png)

![N-benzyl-3-chloro-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442397.png)

